N1,N4-Bis(4-butylphenyl)benzene-1,4-diamine

Vue d'ensemble

Description

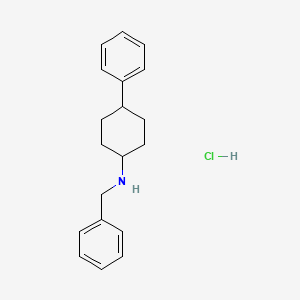

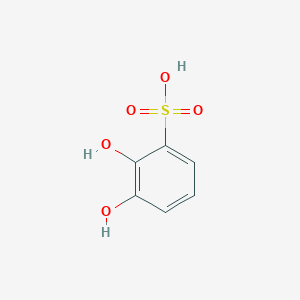

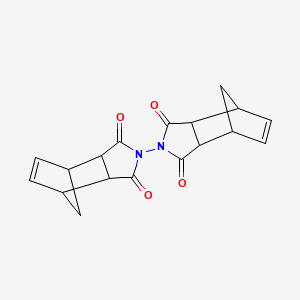

“N1,N4-Bis(4-butylphenyl)benzene-1,4-diamine” is a monomer used for the synthesis of charge transport and light emitting polymers . It has the empirical formula C26H32N2 and a molecular weight of 372.55 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene core with two amine (NH2) groups attached at the 1 and 4 positions. Each of these amine groups is further substituted with a 4-butylphenyl group .Physical And Chemical Properties Analysis

“this compound” is a solid with a melting point of 125-129 °C . It has a predicted boiling point of 638.2±50.0 °C and a predicted density of 1.282±0.06 g/cm3 .Applications De Recherche Scientifique

Antibacterial Activity

A study on heterocyclic Schiff bases, including compounds structurally similar to N1,N4-Bis(4-butylphenyl)benzene-1,4-diamine, revealed significant antibacterial activity. These compounds were tested against Staphylococcus aureus and Escherichia coli, with one of the compounds showing superior activity compared to the standard drug Streptomycin (A. P, 2019).

Conducting Copolymers

Research on electrochemical copolymerizations involving derivatives of this compound highlighted their potential in creating conducting copolymers. These materials were characterized by various techniques, suggesting potential applications in electronics or materials science (E. Turac et al., 2014).

Corrosion Inhibition

A study on Schiff bases, including compounds similar to this compound, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These inhibitors displayed high efficiency and were suggested to adhere to the Langmuir adsorption isotherm (Priyanka Singh & M. Quraishi, 2016).

Ethylene Oligomerization Catalysts

Research involving nickel complexes with ligands related to this compound showed promising catalytic activity in ethylene oligomerization. This suggests potential industrial applications in polymer synthesis (Liduo Chen et al., 2019).

Aggregation-Induced Emission

A study on N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine, a related compound, showed interesting aggregation-induced emission enhancement characteristics. This suggests potential applications in fluorescence sensing and organic electronics (Fuyong Wu et al., 2015).

Formation of Organic Carbonates

Compounds structurally related to this compound have been used to develop new Co(III) complexes, demonstrating potential as catalysts in the coupling of epoxides with carbon dioxide (M. Adolph et al., 2015).

Organic Light-Emitting Devices

Research on materials structurally similar to this compound, such as N1-(naphthalen-1-yl)-N1,N4-diphenylnaphthalene-1,4-diamine, has shown potential in creating yellow electrophosphorescent devices with high thermal and morphological stability (Song Zhang et al., 2015).

Mécanisme D'action

Target of Action

N1,N4-Bis(4-butylphenyl)benzene-1,4-diamine, also known as N,Nmu-Bis(4-butylphenyl)benzene-1,4-diamine, is primarily used as a monomer for the synthesis of charge transport and light-emitting polymers

Mode of Action

It’s known that it plays a crucial role in the formation of polymers that are used in charge transport and light-emitting applications .

Result of Action

Its primary application is in the synthesis of polymers for charge transport and light-emitting applications .

Propriétés

IUPAC Name |

1-N,4-N-bis(4-butylphenyl)benzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2/c1-3-5-7-21-9-13-23(14-10-21)27-25-17-19-26(20-18-25)28-24-15-11-22(12-16-24)8-6-4-2/h9-20,27-28H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNDFNOXZWWULM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744141 | |

| Record name | N~1~,N~4~-Bis(4-butylphenyl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

372200-88-9 | |

| Record name | N~1~,N~4~-Bis(4-butylphenyl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid](/img/structure/B3327656.png)

![(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B3327657.png)

![Ethyl (1S,3R,4S)-4-{[(benzyloxy)carbonyl]amino}-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B3327677.png)

![(1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol](/img/structure/B3327692.png)